REACTION_CXSMILES
|
N1C=CC=CC=1.[C:7]([C:11]1[C:12](=[O:22])[C:13]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][C:15](=O)[CH:16]=1)([CH3:10])([CH3:9])[CH3:8].[NH2:23][C:24]1[CH:29]=[N:28][CH:27]=[CH:26][N:25]=1>ClC(Cl)C.[Ti](Cl)(Cl)(Cl)Cl>[C:7]([C:11]1[C:12](=[O:22])[C:13]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][C:15](=[N:23][C:24]2[CH:29]=[N:28][CH:27]=[CH:26][N:25]=2)[CH:16]=1)([CH3:10])([CH3:9])[CH3:8]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
944 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
132.2 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C(C(=CC(C1)=O)C(C)(C)C)=O
|
Name
|
|
Quantity
|
57.1 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CN=C1
|
Name
|
|
Quantity
|
32.9 mL
|
Type
|
catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 42 hours
|
Duration
|
42 h
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
WASH
|
Details
|
the insoluble materials were washed there with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by silica gel column chromatography (eluent: diethyl ether-hexane=3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(C(=CC(C1)=NC1=NC=CN=C1)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |